2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate
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Overview
Description
2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include an imidazo[2,1-b][1,3,4]thiadiazole core, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with phenacyl bromide in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[2,1-b][1,3,4]thiadiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate has several scientific research applications:
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function .
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Another imidazo[2,1-b][1,3,4]thiadiazole derivative with potent anticancer activity.
3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole: Known for its antiproliferative activity against pancreatic ductal adenocarcinoma cells.
Uniqueness
2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate stands out due to its unique structural features, which confer specific biological activities and make it a versatile scaffold for drug development. Its ability to inhibit EGFR tyrosine kinase with high specificity and potency distinguishes it from other similar compounds .
Properties
IUPAC Name |
2,7-dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N3S.C7H8O3S/c1-9-13-15-8-11(14(2)12(15)16-9)10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJLQUZTRCDAPJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=NN2C=C([N+](=C2S1)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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